An In-Depth Technical Guide to 1,2-Dibromo-3,4,5-trifluorobenzene
An In-Depth Technical Guide to 1,2-Dibromo-3,4,5-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromo-3,4,5-trifluorobenzene is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring adjacent bromine atoms and a trifluorinated ring system, offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the available technical information for 1,2-Dibromo-3,4,5-trifluorobenzene, including its chemical identity, physicochemical properties, and safety information. However, it is important to note that detailed experimental data on its synthesis, specific reactivity, and direct applications in drug development are limited in publicly accessible literature. This guide, therefore, also highlights the general role and importance of polyhalogenated and fluorinated aromatic compounds in medicinal chemistry to provide context for the potential applications of this specific molecule.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a chemical is paramount for its effective and safe use in a research and development setting. This section outlines the key identifiers and physicochemical characteristics of 1,2-Dibromo-3,4,5-trifluorobenzene.
| Property | Value | Reference(s) |
| Chemical Name | 1,2-Dibromo-3,4,5-trifluorobenzene | N/A |
| CAS Number | 17299-94-4 | [1] |
| Molecular Formula | C₆HBr₂F₃ | [1] |
| Molecular Weight | 289.88 g/mol | [1] |
| Appearance | Not specified in available literature | N/A |
| Purity | Typically ≥97% | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
InChI and InChIKey:
The Role of Fluorine in Drug Design
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[3][4] Understanding these general principles provides a framework for appreciating the potential utility of 1,2-Dibromo-3,4,5-trifluorobenzene in drug discovery.
Key Advantages of Fluorination:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
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Lipophilicity and Bioavailability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[4]
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Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.
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Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor or enzyme active site.
The trifluorobenzene moiety in 1,2-Dibromo-3,4,5-trifluorobenzene is therefore a key feature that suggests its potential as a scaffold for compounds with improved pharmacokinetic and pharmacodynamic properties.
Synthesis and Reactivity: A General Perspective
Potential Synthetic Strategies:
The synthesis of polyhalogenated aromatic compounds often involves a sequence of electrophilic halogenation and diazotization-dediazoniation reactions starting from appropriately substituted anilines or other benzene derivatives. The synthesis of related compounds like 1-bromo-3,4,5-trifluorobenzene often starts from a trifluoroaniline precursor.
Expected Reactivity:
The two bromine atoms in 1,2-Dibromo-3,4,5-trifluorobenzene are expected to be the primary sites of reactivity.
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Metal-Halogen Exchange: The bromine atoms can undergo metal-halogen exchange with organolithium or Grignard reagents to form organometallic intermediates. These intermediates are powerful nucleophiles that can be used to form new carbon-carbon or carbon-heteroatom bonds.
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Cross-Coupling Reactions: The compound can likely participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents onto the aromatic ring.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution, although the presence of two bulky bromine atoms might sterically hinder this type of reaction.
The differential reactivity of the bromine and fluorine substituents provides opportunities for selective functionalization of the molecule.
Potential Applications in Drug Development
Although specific examples of the use of 1,2-Dibromo-3,4,5-trifluorobenzene in drug synthesis are not available in the searched literature, its structure suggests its utility as a versatile building block. The ability to sequentially or selectively replace the two bromine atoms allows for the introduction of various pharmacophores and functional groups, leading to the synthesis of diverse compound libraries for high-throughput screening.
The trifluorinated phenyl ring can serve as a bioisostere for other aromatic systems, offering a way to fine-tune the properties of a lead compound. The incorporation of this moiety could be explored in the design of kinase inhibitors, GPCR modulators, and other therapeutic agents where a substituted aromatic core is required.
Safety and Handling
Based on available Safety Data Sheets (SDS) for 1,2-Dibromo-3,4,5-trifluorobenzene and related compounds, the following safety precautions are recommended.[5]
Hazard Identification:
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The specific hazards of 1,2-Dibromo-3,4,5-trifluorobenzene are not fully characterized. However, related brominated and fluorinated aromatic compounds are often classified as skin and eye irritants.
Handling:
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Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
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Avoid contact with skin and eyes.[5]
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
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Avoid inhalation of vapors or dust.[5]
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Keep away from ignition sources.[5]
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention.
Spectroscopic Characterization: An Overview
Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for 1,2-Dibromo-3,4,5-trifluorobenzene are not available in the searched literature. However, the principles of NMR spectroscopy allow for a general prediction of the expected spectral features.
¹H NMR Spectroscopy:
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The molecule contains one proton on the aromatic ring. This proton is expected to appear as a multiplet in the aromatic region of the spectrum, with coupling to the adjacent fluorine atoms.
¹³C NMR Spectroscopy:
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The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in different chemical environments. The carbons bonded to bromine and fluorine will be significantly deshielded and appear at lower field.
¹⁹F NMR Spectroscopy:
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¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[6]
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The ¹⁹F NMR spectrum of 1,2-Dibromo-3,4,5-trifluorobenzene is expected to show three distinct signals for the three non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other and with the aromatic proton.
Conclusion
1,2-Dibromo-3,4,5-trifluorobenzene is a chemical entity with considerable synthetic potential, largely inferred from the well-established role of polyhalogenated and fluorinated aromatic compounds in modern drug discovery. While its specific applications and reaction protocols are not yet well-documented in publicly available sources, its structural features suggest it could be a valuable tool for medicinal chemists. Further research into the synthesis, reactivity, and biological activity of derivatives of 1,2-Dibromo-3,4,5-trifluorobenzene is warranted to fully explore its potential in the development of new therapeutic agents. Researchers and drug development professionals are encouraged to exercise caution and refer to the available safety data when handling this compound, and to perform thorough analytical characterization to confirm its identity and purity before use.
Sources
- 1. 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 13C NMR [m.chemicalbook.com]
- 2. 1,2-Dibromo-3,4,5-trifluorobenzene | 17299-94-4 [sigmaaldrich.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. echemi.com [echemi.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
